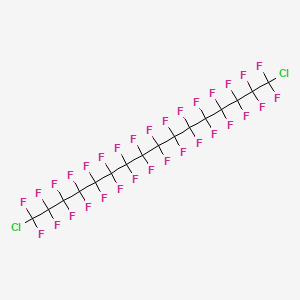

1,16-Dichloroperfluorohexadecane

描述

1,16-Dichloroperfluorohexadecane is a chemical compound with the molecular formula C16Cl2F32. It is a perfluorinated compound, meaning all hydrogen atoms in the hexadecane backbone are replaced by fluorine atoms, except for the two terminal chlorine atoms. This compound is known for its high thermal stability and resistance to chemical reactions, making it useful in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

1,16-Dichloroperfluorohexadecane can be synthesized through the direct fluorination of hexadecane using elemental fluorine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure complete fluorination while avoiding side reactions. The process involves:

Reactants: Hexadecane and elemental fluorine.

Catalyst: Cobalt trifluoride or similar fluorination catalysts.

Conditions: High temperature (around 150-200°C) and controlled fluorine gas flow.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in specialized reactors designed to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine .

化学反应分析

Types of Reactions

1,16-Dichloroperfluorohexadecane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

Electrophilic Substitution: The fluorinated backbone can undergo electrophilic substitution reactions, although these are less common due to the electron-withdrawing nature of fluorine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents (e.g., water or ethanol) at moderate temperatures (50-100°C).

Electrophilic Substitution: Reagents such as sulfur trioxide or nitric acid under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Formation of hydroxylated or aminated perfluorohexadecane derivatives.

Electrophilic Substitution: Formation of sulfonated or nitrated perfluorohexadecane derivatives.

科学研究应用

1,16-Dichloroperfluorohexadecane has several applications in scientific research and industry:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Employed in studies involving fluorinated surfactants and their interactions with biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

作用机制

The mechanism of action of 1,16-Dichloroperfluorohexadecane is primarily based on its chemical stability and resistance to degradation. In biological systems, it interacts with lipid membranes, altering their properties without being metabolized. In industrial applications, it forms protective coatings that repel water, oil, and other contaminants .

相似化合物的比较

Similar Compounds

1,16-Dibromoperfluorohexadecane: Similar structure but with bromine atoms instead of chlorine.

1,16-Diiodoperfluorohexadecane: Contains iodine atoms, offering different reactivity.

1,16-Difluoroperfluorohexadecane: Fluorine atoms at the terminal positions instead of chlorine.

Uniqueness

1,16-Dichloroperfluorohexadecane is unique due to its specific combination of chlorine and fluorine atoms, providing a balance of reactivity and stability. The chlorine atoms allow for selective substitution reactions, while the fluorinated backbone ensures high thermal and chemical stability .

生物活性

1,16-Dichloroperfluorohexadecane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is part of a larger class of perfluorinated alkyl substances (PFAS), which are known for their persistence in the environment and their complex interactions with biological systems.

Chemical Structure and Properties

This compound has a molecular formula of . Its structure features a long carbon chain fully substituted with fluorine atoms, except for two chlorine substituents at the 1 and 16 positions. This configuration contributes to its hydrophobic nature and resistance to degradation.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with cellular membranes and proteins. The following sections summarize key findings from recent research regarding its biological effects.

- Cell Membrane Interaction : Due to its hydrophobic nature, this compound can integrate into cell membranes, potentially disrupting membrane integrity and affecting cellular signaling pathways.

- Endocrine Disruption : Some studies suggest that perfluorinated compounds may act as endocrine disruptors, interfering with hormone signaling pathways. This could lead to various health implications, including reproductive and developmental issues.

Toxicological Studies

Recent toxicological assessments have revealed several important findings regarding the safety profile of this compound:

- Acute Toxicity : In laboratory settings, acute exposure to high concentrations has shown cytotoxic effects in various cell lines, indicating a need for caution in handling this compound.

- Chronic Exposure Effects : Long-term exposure studies have indicated potential liver toxicity and alterations in lipid metabolism, which are common concerns associated with PFAS compounds.

Case Studies

Several case studies have highlighted the biological impacts of this compound:

- Study on Hepatic Function : A study conducted on rodent models demonstrated that chronic exposure led to significant liver enzyme alterations, suggesting hepatotoxicity. The study emphasized the need for further investigation into the compound's effects on liver function and metabolic pathways.

- Endocrine Disruption Assessment : Another study focused on the endocrine-disrupting potential of various PFAS, including this compound. Results indicated changes in hormone levels related to reproductive health, raising concerns about its impact on fertility.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Cytotoxicity | Induces cell death in cultured cell lines | |

| Liver Toxicity | Alters liver enzyme levels in rodent models | |

| Endocrine Disruption | Affects hormone levels related to reproduction | |

| Metabolic Effects | Impacts lipid metabolism |

属性

IUPAC Name |

1,16-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-dotriacontafluorohexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16Cl2F32/c17-15(47,48)13(43,44)11(39,40)9(35,36)7(31,32)5(27,28)3(23,24)1(19,20)2(21,22)4(25,26)6(29,30)8(33,34)10(37,38)12(41,42)14(45,46)16(18,49)50 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKOZECVBPPZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16Cl2F32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。